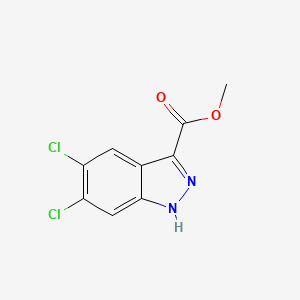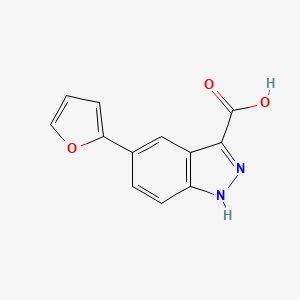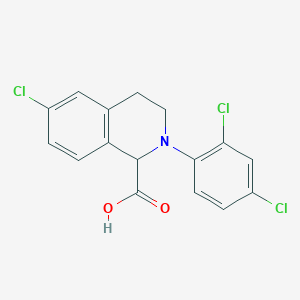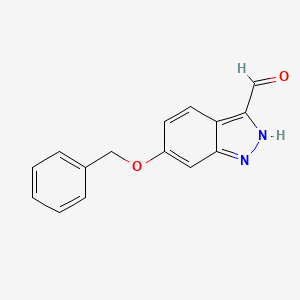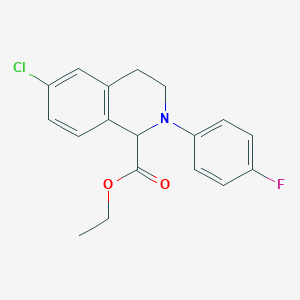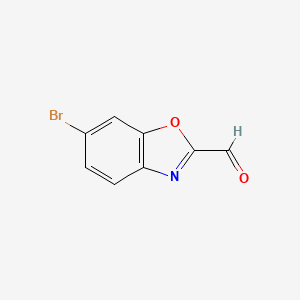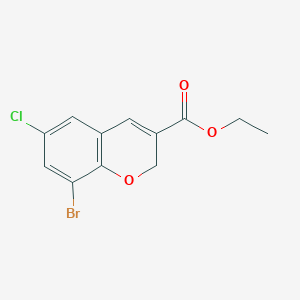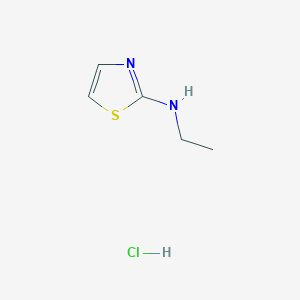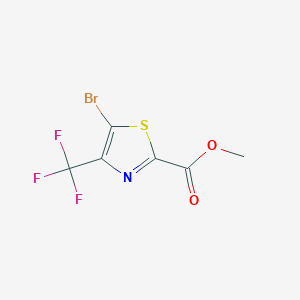
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate
Overview
Description
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that contains a thiazole ring, which is a common structural motif in many biologically active molecules.
Mechanism of Action
The mechanism of action of methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate is not fully understood. However, it is believed to act by disrupting cellular processes such as DNA replication and protein synthesis. The compound has been shown to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and transcription. It has also been shown to inhibit the activity of ribosomes, which are responsible for protein synthesis.
Biochemical and Physiological Effects
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is important for the removal of damaged or abnormal cells. In addition, it has been shown to inhibit the growth of fungi and bacteria, which is important for the treatment of infections. The compound has also been shown to have anti-inflammatory properties, which may be useful for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate has several advantages and limitations for lab experiments. One of the advantages is that it is relatively easy to synthesize and purify. In addition, it has been shown to have potent activity against a range of cancer cell lines, fungi, and bacteria. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize the compound for specific applications. Another limitation is that the compound may have off-target effects, which could limit its therapeutic potential.
Future Directions
There are several future directions for the study of methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate. One direction is to optimize the compound for specific applications, such as the treatment of specific types of cancer or infections. This could involve the synthesis of analogs or the use of drug delivery systems to improve the efficacy and safety of the compound. Another direction is to investigate the mechanism of action in more detail, which could provide insights into the design of more potent and selective compounds. Finally, the compound could be tested in vivo to determine its pharmacokinetic and toxicological properties, which are important for the development of drugs.
Scientific Research Applications
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antifungal, and antibacterial activities. The compound has been tested against a range of cancer cell lines, including breast, lung, and colon cancer, and has been found to inhibit cell proliferation and induce apoptosis. In addition, it has been shown to exhibit potent antifungal activity against Candida albicans and Cryptococcus neoformans, as well as antibacterial activity against Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
methyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO2S/c1-13-5(12)4-11-2(3(7)14-4)6(8,9)10/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPZBEQEVDOFCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(S1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696365 | |
| Record name | Methyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-4-(trifluoromethyl)thiazole-2-carboxylate | |
CAS RN |
79247-83-9 | |
| Record name | Methyl 5-bromo-4-(trifluoromethyl)-2-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79247-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-bromo-4-(trifluoromethyl)-1,3-thiazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



